molecular formula C6H3NO4Pb B14153009 1,3-Benzenediol, 2-nitro-, lead salt, basic CAS No. 108582-37-2

1,3-Benzenediol, 2-nitro-, lead salt, basic

Katalognummer: B14153009
CAS-Nummer: 108582-37-2
Molekulargewicht: 360 g/mol
InChI-Schlüssel: XHJSXRAOLYVLSJ-UHFFFAOYSA-L
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,3-Benzenediol, 2-nitro-, lead salt, basic is a chemical compound with the molecular formula C6H3NO4Pb. It is a lead salt derivative of 2-nitroresorcinol, which is a nitro-substituted resorcinol.

Vorbereitungsmethoden

The synthesis of 1,3-Benzenediol, 2-nitro-, lead salt, basic typically involves the reaction of 2-nitroresorcinol with a lead salt under specific conditions. The reaction conditions may vary depending on the desired purity and yield of the final product. Industrial production methods often involve large-scale reactions with optimized conditions to ensure high efficiency and cost-effectiveness .

Analyse Chemischer Reaktionen

1,3-Benzenediol, 2-nitro-, lead salt, basic undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can convert the nitro group to an amino group, leading to the formation of 2-aminoresorcinol derivatives.

    Substitution: The nitro group can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Wissenschaftliche Forschungsanwendungen

1,3-Benzenediol, 2-nitro-, lead salt, basic has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of various industrial chemicals and materials

Wirkmechanismus

The mechanism of action of 1,3-Benzenediol, 2-nitro-, lead salt, basic involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The lead ion may also play a role in the compound’s activity by interacting with enzymes and other proteins .

Vergleich Mit ähnlichen Verbindungen

1,3-Benzenediol, 2-nitro-, lead salt, basic can be compared with other similar compounds, such as:

    2-Nitroresorcinol: The parent compound without the lead salt.

    2-Amino-1,3-benzenediol: A reduction product of 2-nitroresorcinol.

    1,3-Benzenediol, 2,4,6-trinitro-, lead salt: A more heavily nitrated derivative with different properties.

The uniqueness of this compound lies in its specific combination of the nitro group and lead salt, which imparts distinct chemical and biological properties .

Eigenschaften

CAS-Nummer

108582-37-2

Molekularformel

C6H3NO4Pb

Molekulargewicht

360 g/mol

IUPAC-Name

lead(2+);2-nitrobenzene-1,3-diolate

InChI

InChI=1S/C6H5NO4.Pb/c8-4-2-1-3-5(9)6(4)7(10)11;/h1-3,8-9H;/q;+2/p-2

InChI-Schlüssel

XHJSXRAOLYVLSJ-UHFFFAOYSA-L

Kanonische SMILES

C1=CC(=C(C(=C1)[O-])[N+](=O)[O-])[O-].[Pb+2]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.